molecular formula C18H16N2O3 B13879542 5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one

5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one

Cat. No.: B13879542
M. Wt: 308.3 g/mol
InChI Key: VPJYTFXSFAFIHS-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylmethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized to form the desired pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one: Similar in structure but with different substituents.

    Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with distinct biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: A related compound with different pharmacological properties.

Uniqueness

5-Hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

5-hydroxy-3-methyl-2-(4-phenylmethoxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C18H16N2O3/c1-20-17(19-11-16(21)18(20)22)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11,21H,12H2,1H3

InChI Key

VPJYTFXSFAFIHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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